2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde
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Overview
Description
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a methylsulfanyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde ring is functionalized with the desired substituents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, utilizing readily available starting materials and reagents. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares the methylsulfanyl group but differs in other substituents and functional groups.
2-Hydroxy-5-methoxybenzaldehyde: Similar in having a benzaldehyde core but with different substituents.
Uniqueness
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
708984-82-1 |
---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H14O2S/c1-4-13-11-8(2)5-10(14-3)6-9(11)7-12/h5-7H,4H2,1-3H3 |
InChI Key |
LPEAEYUHVCMOCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)SC)C=O |
Origin of Product |
United States |
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